

An In-depth Technical Guide to the Synthesis and Purification of AGN-201904Z

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Compound of Interest		
Compound Name:	AGN-201904Z	
Cat. No.:	B15572082	Get Quote

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Abstract

AGN-201904Z, the sodium salt of AGN-201904, is a novel, slowly absorbed, acid-stable prodrug of omeprazole, a well-established proton pump inhibitor (PPI).[1][2] Its unique pharmacokinetic profile allows for prolonged systemic exposure to the active metabolite, omeprazole, resulting in more significant and sustained suppression of gastric acid compared to conventional PPIs like esomeprazole.[3][4] This extended duration of action suggests potential for improved clinical efficacy in the treatment of acid-related disorders. This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for AGN-201904Z, based on established principles of medicinal chemistry and the known synthesis of its core component, omeprazole. Detailed experimental protocols, data presentation, and visualizations of the synthetic workflow and mechanism of action are included to support research and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **AGN-201904Z** is presented in Table 1.



Property	Value	Reference
IUPAC Name	sodium 2-(4-((5-methoxy-2- (((4-methoxy-3,5- dimethylpyridin-2- yl)methyl)sulfinyl)-1H- benzo[d]imidazol-1- yl)sulfonyl)phenoxy)acetate	[1]
CAS Number	651728-41-5	
Chemical Formula	C25H24N3NaO8S2	_
Molecular Weight	581.59 g/mol	
Appearance	Solid (assumed)	N/A
Solubility	Soluble in aqueous solutions (inferred from sodium salt form)	N/A

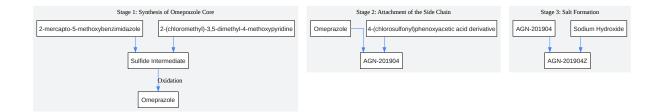
Proposed Synthesis of AGN-201904

While specific proprietary methods for the synthesis of **AGN-201904Z** are not publicly available, a logical and feasible synthetic strategy can be devised based on the well-documented synthesis of omeprazole. The proposed pathway involves a multi-step process, beginning with the synthesis of the omeprazole core, followed by the attachment of the side chain, and concluding with the formation of the sodium salt.

Logical Workflow of the Proposed Synthesis

The overall synthetic strategy can be visualized as a three-stage process:





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Caption: Logical workflow for the proposed synthesis of AGN-201904Z.

Detailed Experimental Protocols

The following protocols are hypothetical and based on established chemical transformations for similar molecules. Researchers should adapt and optimize these procedures based on their own experimental findings.

Protocol 1: Synthesis of the Omeprazole Core

This protocol is adapted from known methods for omeprazole synthesis.

- Step 1: Synthesis of the Sulfide Intermediate. In a suitable reaction vessel, 2-mercapto-5-methoxybenzimidazole is reacted with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine in the presence of a base (e.g., sodium hydroxide) in a solvent such as ethanol or acetonitrile. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
- Step 2: Oxidation to Omeprazole. The sulfide intermediate is then oxidized to the corresponding sulfoxide (omeprazole). A common oxidizing agent for this transformation is



meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. The reaction is usually carried out at a low temperature (e.g., 0°C to -20°C) to prevent overoxidation to the sulfone byproduct.

Protocol 2: Synthesis of AGN-201904

Step 1: Sulfonylation of Omeprazole. The synthesized omeprazole is then reacted with a
suitable 4-(chlorosulfonyl)phenoxyacetic acid derivative (e.g., the corresponding acid
chloride or a protected ester). This reaction is typically performed in an aprotic solvent such
as pyridine or triethylamine, which also acts as a base to neutralize the hydrochloric acid
byproduct. The reaction progress is monitored by TLC or high-performance liquid
chromatography (HPLC).

Protocol 3: Synthesis of AGN-201904Z (Salt Formation)

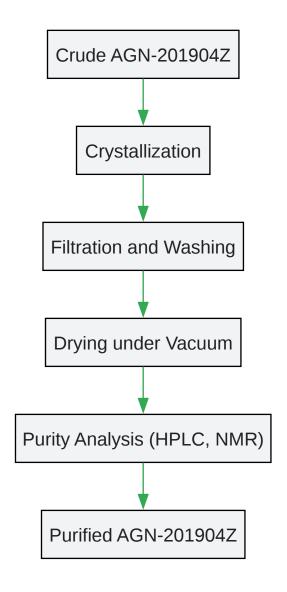
- Step 1: Neutralization. AGN-201904 (the free acid) is dissolved in a suitable solvent, such as a mixture of ethanol and water. A stoichiometric amount of a sodium base, typically sodium hydroxide or sodium bicarbonate, is added dropwise with stirring.
- Step 2: Isolation. The resulting sodium salt, AGN-201904Z, may precipitate out of the solution or can be isolated by removal of the solvent under reduced pressure.

Purification of AGN-201904Z

The purification of **AGN-201904Z** is critical to ensure high purity and remove any unreacted starting materials, byproducts, or residual solvents. A multi-step purification strategy is recommended.

Purification Workflow





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Caption: A typical workflow for the purification of AGN-201904Z.

Detailed Purification Protocol

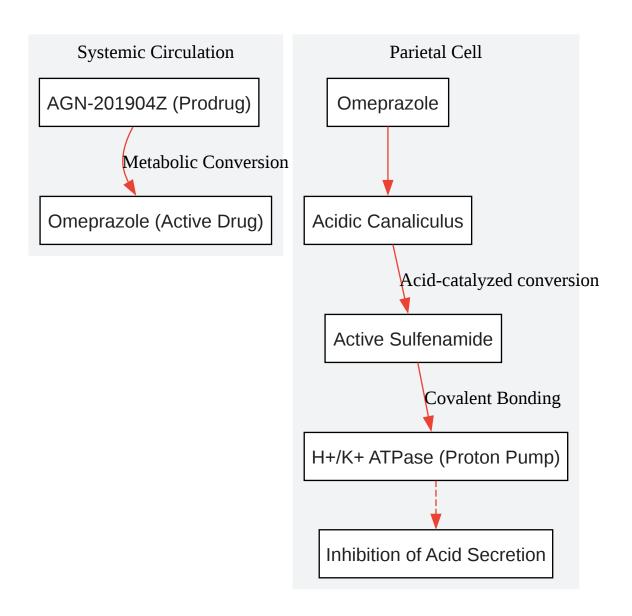
- Step 1: Crystallization. The crude **AGN-201904Z** is dissolved in a minimal amount of a hot solvent or a solvent mixture (e.g., ethanol/water, acetone/water). The solution is then allowed to cool slowly to induce crystallization.
- Step 2: Filtration and Washing. The crystallized product is collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove soluble impurities.
- Step 3: Drying. The purified solid is dried under vacuum to remove any residual solvents.



 Step 4: Purity Assessment. The purity of the final product should be assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Mechanism of Action: Proton Pump Inhibition

AGN-201904Z is a prodrug that is converted to the active molecule, omeprazole, in the body. Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (the gastric proton pump) in the parietal cells of the stomach, thereby inhibiting gastric acid secretion.



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Caption: Signaling pathway of AGN-201904Z as a proton pump inhibitor.

Quantitative Data

As specific experimental data for the synthesis of **AGN-201904Z** is not publicly available, the following table provides representative data based on typical yields for the synthesis of omeprazole and related compounds. These values should be considered as estimates for process development.

Step	Parameter	Typical Value
Omeprazole Synthesis	Yield of Sulfide Intermediate	85 - 95%
Yield of Oxidation to Omeprazole	70 - 85%	
AGN-201904 Synthesis	Yield of Sulfonylation	60 - 80%
Purification	Final Purity (by HPLC)	> 99%

Conclusion

This technical guide outlines a plausible and detailed approach to the synthesis and purification of **AGN-201904Z**. By leveraging established synthetic methodologies for its core structure, omeprazole, and employing standard purification techniques, researchers can produce this promising pro-drug for further investigation. The provided workflows and protocols serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the exploration of **AGN-201904Z**'s therapeutic potential. Further optimization of the described procedures will be necessary to achieve scalable and efficient production for preclinical and clinical studies.

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